3-methyl-4-phenylpentanoic acid
Description
Properties
IUPAC Name |
3-methyl-4-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-12(13)14)10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBANVIJAAGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbutanal with benzene in the presence of a catalyst, followed by oxidation to form the desired acid. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-methylbutyryl chloride, followed by hydrolysis to yield 3-methyl-4-phenylpentanoic acid.
Industrial Production Methods: Industrial production of 3-methyl-4-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-methyl-4-phenylpentanone.
Reduction: Formation of 3-methyl-4-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-methyl-4-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The phenyl group can interact with aromatic amino acids in proteins, influencing their function and activity .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of the Phenyl Group
Compounds with phenyl groups at different positions on the pentanoic acid backbone exhibit distinct physicochemical properties:
- Acidity: Linear phenylpentanoic acids (e.g., 4-phenylpentanoic acid) may exhibit higher acidity due to reduced steric effects on carboxylate stabilization compared to branched derivatives.
Functional Group Variations
The presence of additional functional groups significantly impacts reactivity and applications:
- Hydroxyl and Amino Groups: The introduction of hydroxyl and amino groups in 3-hydroxy-4-amino-5-phenylpentanoic acid enhances hydrogen-bonding capacity and chiral complexity, making it suitable for enzyme inhibition studies (e.g., protease inhibitors) .
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring modulate electronic and steric properties:
- Electronic Effects : Methoxy groups in 3-(4-methoxyphenyl)propionic acid enhance solubility in polar solvents and alter acidity via resonance effects compared to unsubstituted phenyl analogs .
- Steric Interactions : Bulkier substituents (e.g., trifluoromethyl in 3,5-bistrifluoromethylhydrocinnamic acid) increase steric hindrance, affecting crystal packing and thermal stability .
Derivatives and Isotopologs
Derivatization expands utility in research and industry:
| Compound | Type | Application | References |
|---|---|---|---|
| 3-Methyl-4-phenylpentanoic acid methyl ester | Ester | Cholinergic agonist research | |
| 4-Methylpentanoic acid-d12 | Deuterated analog | NMR spectroscopy, metabolic tracing |
- Ester Derivatives: Methyl esters like 3-methyl-4-phenylpentanoic acid methyl ester are used in neurotransmitter studies due to enhanced bioavailability .
- Deuterated Isotopologs: Deuterated analogs (e.g., 4-methylpentanoic acid-d12) serve as stable isotope-labeled standards in mass spectrometry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-4-phenylpentanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves alkylation of phenolic precursors, followed by carboxylation or oxidation steps. For example, alkylation of 4-methylphenylpropionic acid derivatives using Grignard reagents or Friedel-Crafts alkylation can introduce the methyl-phenyl moiety. Yield optimization requires controlled temperature (0–5°C for exothermic steps), anhydrous conditions, and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .
Q. Which spectroscopic techniques are critical for characterizing 3-methyl-4-phenylpentanoic acid, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H NMR identifies protons on the phenyl (δ 6.8–7.3 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms carboxylate (δ ~170–180 ppm) and quaternary carbons.
- IR : A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) are key.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~206.24 g/mol) and fragmentation patterns. Always compare data with computational predictions (e.g., PubChem entries) .
Q. How can researchers assess the biological activity of 3-methyl-4-phenylpentanoic acid derivatives?
- Methodological Answer : Begin with in vitro assays:
- Anti-inflammatory Activity : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7).
- Antioxidant Potential : Use DPPH radical scavenging assays or lipid peroxidation models. Include positive controls (e.g., ascorbic acid) and validate results with triplicate trials .
Q. What safety protocols are recommended for handling 3-methyl-4-phenylpentanoic acid in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of 3-methyl-4-phenylpentanoic acid derivatives be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in cell lines (e.g., avoid cross-contamination) and assay conditions (pH, temperature).
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(4-methylphenyl)propionic acid) to isolate structure-activity relationships .
Q. What computational strategies are effective for predicting the reactivity of 3-methyl-4-phenylpentanoic acid in novel syntheses?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and optimize geometries (B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
- PubChem Data : Cross-reference computed properties (e.g., pKa, logP) with experimental values from PubChem entries .
Q. How can researchers troubleshoot low purity in synthesized 3-methyl-4-phenylpentanoic acid batches?
- Methodological Answer :
- Chromatography Optimization : Adjust mobile phase polarity (e.g., gradient elution from 5% to 40% ethyl acetate in hexane).
- Recrystallization Solvent Screening : Test binary mixtures (e.g., acetone/water) for optimal crystal formation.
- Analytical Purity Checks : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
Q. What strategies ensure the stability of 3-methyl-4-phenylpentanoic acid under varying experimental conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
